REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1)=[O:3].[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=[CH2:14]>>[C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH:14]=[CH:13][C:12]([O:16][CH2:17][CH3:18])=[O:15])=[CH:7][CH:6]=1)(=[O:3])[CH3:1]
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
2.99 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
at 130° C.
|
Type
|
CUSTOM
|
Details
|
as described in Example 1, recrystallisation of the crude product from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=CC(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.6 mmol | |
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 10.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |